

Calteridol calcium batch-to-batch consistency improvement

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Compound Focus: Calteridol calcium

CAS No.: 121915-83-1

Cat. No.: S3334718

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Understanding Calteridol Calcium

Calteridol calcium is the calcium complex of the ligand **teridol** (also known as **butrol**). It is not the final drug but a critical intermediate used in the manufacturing of the gadolinium-based MRI contrast agent **Gadoteridol** (marketed as ProHance). Its primary function is to act as a calcium buffering agent to ensure no free gadolinium ions are released in the final formulation, thereby improving its safety profile [1].

The table below summarizes its core chemical identity:

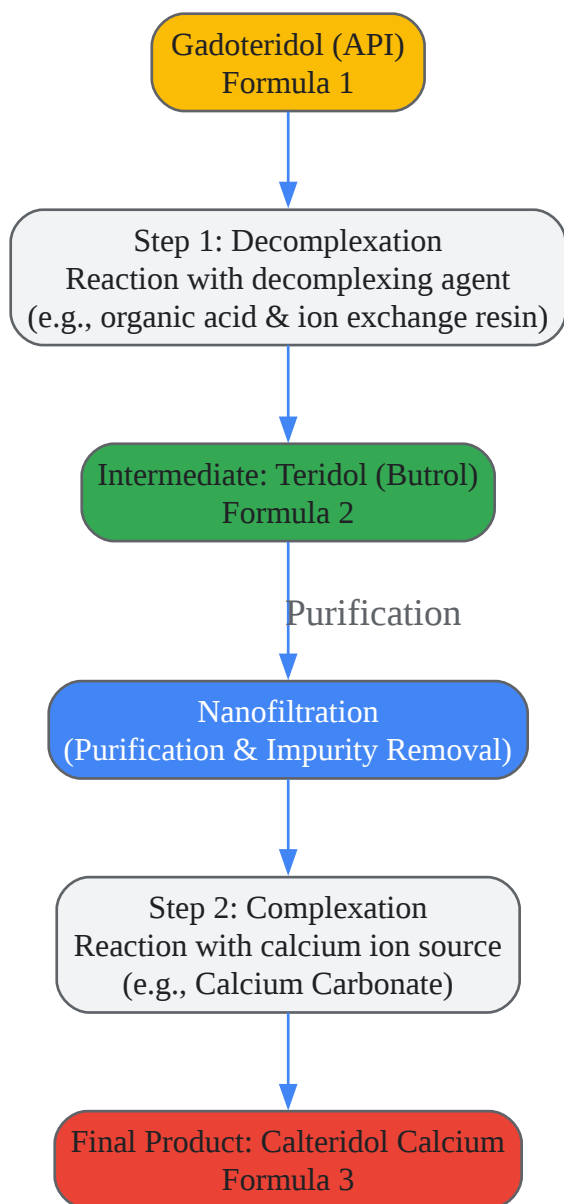
Property	Description
Generic Name	Calteridol Calcium [2]
CAS Registry Number	121915-83-1 [2] [3]
Molecular Formula	$C_{34}H_{58}Ca_3N_8O_{14}$ [2] [3]
Molecular Weight	923.1 g/mol [2] [3]

Property	Description
IUPAC Name	tricalcium; 2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate [2]
FDA UNII	RPH56VWA1A [2]

A Key Manufacturing Workflow

A primary method for producing **Calteridol calcium** involves using the active pharmaceutical ingredient (API) Gadoteridol itself as a starting material. This process, outlined in patent US20210284614A1, can be a critical control point for ensuring batch consistency [1].

The following diagram illustrates this two-step manufacturing workflow:



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This process is described as being simpler and more economical than alternative synthetic routes [1].

Potential Consistency Challenges & Solutions

Based on the manufacturing process, here are potential failure points and investigative questions to form the basis of your troubleshooting guides.

Consistency Challenge	Potential Root Cause	Investigative Questions & Actions
Purity & Impurity Profile	Incomplete removal of gadolinium during decomplexation [1].	Check: Analyze for residual gadolinium using ICP-MS. Action: Optimize decomplexing agent concentration, reaction time, and ion-exchange resin capacity.
Yield & Process Efficiency	Inefficient purification after decomplexation [1].	Check: Monitor impurity levels after nanofiltration. Action: Validate nanofiltration membrane specifications (e.g., MWCO), and optimize pressure and feed flow rates.
Crystallization & Physical Properties	Inconsistent crystal form or particle size.	Check: Characterize crystal morphology (e.g., by XRD) and particle size distribution. Action: Standardize crystallization parameters: cooling rate, solvent system, and seeding procedure.

Building Your Technical Support Content

To create effective troubleshooting guides and FAQs, you can build upon the framework above:

- **Expand the Investigations:** For each "Investigative Question" in the table, develop a step-by-step standard operating procedure (SOP). For example, create a detailed protocol for "ICP-MS Analysis of Residual Gadolinium."
- **Define Specifications:** Establish clear, quantitative acceptance criteria for every critical quality attribute (CQA), such as a maximum allowable limit for residual gadolinium.
- **Implement In-Process Controls (IPCs):** Define checks during manufacturing (e.g., intermediate purity check after nanofiltration) to catch drift early.

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References

1. US20210284614A1 - Method for manufacturing calteridol [patents.google.com]

2. | Drug Information, Uses... | PharmaCompass.com Calteridol Calcium [pharmacompass.com]

3. Calteridol calcium - KEGG DRUG [genome.jp]

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